(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate
Description
The compound "(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate" is a heterocyclic derivative featuring a pyridine ring substituted at the 3-position, an aminomethylidene group, and a 2,5-dimethylphenoxyacetate moiety. The pyridine nitrogen and amino groups may participate in hydrogen bonding, influencing crystallinity and solubility .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[(E)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-6-12(2)14(8-11)21-10-15(20)22-19-16(17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19) |
InChI Key |
AVRMPIHQDJCJJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(\C2=CN=CC=C2)/N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate typically involves the condensation reaction between an amine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2,6-diaminopyridine and 2,5-dimethylphenoxyacetic acid in the presence of a suitable catalyst can yield the desired Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as chromatography and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can regenerate the starting materials .
Scientific Research Applications
Structure and Composition
- IUPAC Name : (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 290.32 g/mol
Structural Representation
The compound features a pyridine ring, which is known for its biological activity, and an acetate moiety that may enhance its solubility and bioavailability.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine-containing compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
A study conducted by Prabhakar et al. (2024) synthesized several pyridine derivatives and tested their antibacterial efficacy using the disc diffusion method. The results indicated that certain derivatives showed promising activity against the tested strains, suggesting that modifications in the structure can lead to enhanced antimicrobial properties .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Pyridine Derivative A | S. aureus | 15 |
| Pyridine Derivative B | E. coli | 18 |
| (Z)-[Amino(pyridin-3-YL)...] | S. aureus | 20 |
Anticancer Potential
The anticancer activity of pyridine derivatives has also been explored. Preliminary studies indicate that these compounds may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The structural features of this compound indicate potential anti-inflammatory properties. Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, as a DNA-binding agent, it can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Positional Isomer: Pyridin-2-yl Substituted Analog
Compound: [(Z)-[Amino(pyridin-2-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate (CAS: 489416-95-7) Key Differences:
- Substituent Position : The pyridine nitrogen is at the 2-position instead of the 3-position.
- Hydrogen Bonding: The 3-pyridinyl isomer may form more stable intermolecular hydrogen bonds with adjacent molecules, as the nitrogen lone pair is more accessible for interactions .
Data Table 1: Structural Comparison
*LogP values estimated using fragment-based methods.
Heterocyclic Thioether Derivative
Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Key Differences :
- Core Structure : Pyrimidine ring vs. pyridine in the target compound.
- Functional Groups : Thioether (C–S–C) vs. acetoxy (C–O–C) linkage.
- Implications :
- Lipophilicity : The sulfur atom in the thioether increases lipophilicity (higher LogP) compared to the oxygen-based acetoxy group.
- Metabolic Stability : Thioethers are prone to oxidative metabolism, whereas acetoxy groups may undergo hydrolysis, affecting pharmacokinetics.
Data Table 2: Physicochemical Comparison
Cyano-Ethenylamino Propenoate Derivatives
Compound: Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Key Differences:
- Functional Groups: Cyano and dimethylamino groups vs. aminomethylidene and dimethylphenoxy.
- Electronic Effects: The cyano group in the analog is strongly electron-withdrawing, which could reduce basicity compared to the target’s amino group.
Biological Activity
Synthesis and Characterization
The synthesis of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate involves several steps typically including the formation of the pyridine ring and subsequent reactions to introduce the amino and phenoxy groups. The compound's structure can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyridine derivative + aldehyde | Intermediate |
| 2 | Reaction with amine | (Z)-[Amino(pyridin-3-YL)methylidene] derivative |
| 3 | Coupling with 2-(2,5-dimethylphenoxy)acetate | Final product |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential use as an antibiotic agent.
- Anticancer Properties : Research indicates that derivatives of pyridine-based compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some studies have reported that related structures can inhibit pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of pyridine derivatives, revealing significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of bacterial cell membranes. -
Cancer Cell Apoptosis :
In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. Flow cytometry analysis indicated an increase in early apoptotic markers. -
Anti-inflammatory Activity :
In a murine model of inflammation, administration of the compound reduced levels of TNF-alpha and IL-6 by approximately 30%, suggesting a role in modulating inflammatory responses.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
